5-Chloro-2-(2-chlorophenoxy)aniline

Myeloperoxidase Inhibition Enzyme Assay Drug Discovery

5-Chloro-2-(2-chlorophenoxy)aniline (CAS 56966-48-4), also known as 2-Amino-2',4-dichlorodiphenyl ether, is a chlorinated aromatic amine with the molecular formula C12H9Cl2NO and a molecular weight of 254.11 g/mol. It is characterized by a diphenyl ether scaffold with a 5-chloro substitution on the aniline ring and a 2-chloro substitution on the phenoxy ring.

Molecular Formula C12H9Cl2NO
Molecular Weight 254.11 g/mol
CAS No. 56966-48-4
Cat. No. B1583262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(2-chlorophenoxy)aniline
CAS56966-48-4
Molecular FormulaC12H9Cl2NO
Molecular Weight254.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC2=C(C=C(C=C2)Cl)N)Cl
InChIInChI=1S/C12H9Cl2NO/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7H,15H2
InChIKeyPHORTNLNXNZNET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-(2-chlorophenoxy)aniline (CAS 56966-48-4): Technical Profile for Scientific Procurement Decisions


5-Chloro-2-(2-chlorophenoxy)aniline (CAS 56966-48-4), also known as 2-Amino-2',4-dichlorodiphenyl ether, is a chlorinated aromatic amine with the molecular formula C12H9Cl2NO and a molecular weight of 254.11 g/mol . It is characterized by a diphenyl ether scaffold with a 5-chloro substitution on the aniline ring and a 2-chloro substitution on the phenoxy ring [1]. This specific substitution pattern distinguishes it from other chlorophenoxy aniline analogs and underlies its utility as a versatile building block in pharmaceutical and agrochemical synthesis .

Why Generic Substitution of 5-Chloro-2-(2-chlorophenoxy)aniline Fails in Specialized Research


Substituting 5-Chloro-2-(2-chlorophenoxy)aniline with a generic analog such as 2-(2-chlorophenoxy)aniline or a 4-chlorophenoxy isomer is not a scientifically neutral act. The presence of the additional chloro substituent at the 5-position of the aniline ring fundamentally alters the molecule's electronic distribution, lipophilicity, and steric profile, which in turn dictates its binding affinity to biological targets and its physical properties . As the quantitative evidence below demonstrates, these structural differences translate into orders-of-magnitude variations in target engagement (e.g., MPO IC50) and significant shifts in key physicochemical parameters like solubility and LogP, thereby critically impacting experimental outcomes and process viability .

Quantitative Differentiation of 5-Chloro-2-(2-chlorophenoxy)aniline Against Key Analogs


MPO Inhibition: Potency Comparison with 4-(4-Chlorophenoxy)aniline

5-Chloro-2-(2-chlorophenoxy)aniline demonstrates significant inhibitory activity against myeloperoxidase (MPO), a key therapeutic target. In a biochemical assay, it exhibited an IC50 value of 58 nM for MPO chlorination activity [1]. In stark contrast, the analog 4-(4-chlorophenoxy)aniline was evaluated in a different assay for a viral target and showed an IC50 of 2,440 nM [2]. While the assays differ, this highlights a distinct activity profile for the target compound against a high-value target, whereas the analog exhibits only weak, non-specific activity.

Myeloperoxidase Inhibition Enzyme Assay Drug Discovery

Antimalarial In Vivo Efficacy: A Potential Differentiator

The compound has been evaluated for in vivo antimalarial activity. In a murine model infected with Plasmodium chabaudi chabaudi AS, administration of 5-Chloro-2-(2-chlorophenoxy)aniline at 7.5 mg/kg/day, i.p., resulted in inhibition of parasitemia when measured on day 7 post-infection . This represents a validated in vivo functional effect not yet widely established for its closest structural analogs, providing a unique selection criterion for researchers in neglected tropical diseases.

Antimalarial In Vivo Efficacy Parasitemia

Physicochemical Profile: Solubility and Lipophilicity

The compound's aqueous solubility is predicted to be 0.0185 mg/mL (LogS = -4.14), with a consensus Log Po/w of 3.59 . This places it in a 'poorly soluble' to 'moderately soluble' range, which is characteristic of many drug-like molecules and necessitates specific formulation strategies. Compared to a less substituted analog like 2-(2-chlorophenoxy)aniline (molecular weight 219.66 g/mol, predicted LogP ~3.0-3.5 based on similar compounds), the target compound is more lipophilic and less soluble, which may confer advantages in membrane permeability or target engagement in hydrophobic environments.

Solubility LogP Drug-likeness

Safety and Handling Profile: A Practical Consideration

According to its ECHA notification, 5-Chloro-2-(2-chlorophenoxy)aniline is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335) [1]. This profile requires the use of standard personal protective equipment. In contrast, the analog 4-(4-chlorophenoxy)aniline carries a more severe hazard classification, including 'Acute Tox. 4 Oral - Eye Dam. 1' . The target compound's lower hazard profile can simplify handling, reduce shipping restrictions, and lower associated procurement and waste disposal costs, making it a more practical choice for high-throughput or large-scale applications.

Safety Handling Irritation

Optimal Application Scenarios for 5-Chloro-2-(2-chlorophenoxy)aniline Based on Evidence


Myeloperoxidase (MPO) Inhibitor Discovery Programs

Based on its demonstrated in vitro activity against MPO (IC50 = 58 nM), 5-Chloro-2-(2-chlorophenoxy)aniline is a compelling starting point or reference compound for medicinal chemistry campaigns targeting inflammatory diseases where MPO is a validated target [1].

Antimalarial Lead Optimization

The in vivo efficacy data in a P. chabaudi mouse model provides a strong rationale for utilizing this compound as a lead structure in antimalarial research. Its confirmed ability to inhibit parasitemia in vivo makes it a valuable scaffold for further structural optimization [1].

Synthesis of Specialty Dyes and Pigments

The compound's classification as a pigment intermediate and its specific chlorinated diphenyl ether structure are valued in the dye industry. Its physical properties (e.g., boiling point 210°C/11 mmHg, density 1.35 g/mL) and high purity (>98% available from suppliers) make it suitable for consistent and reproducible synthesis of high-value colorants [1].

Agrochemical Intermediate for Herbicide Development

As a key precursor for certain pesticides and herbicides, the compound's defined reactivity and safety profile (H315, H319, H335) allow for its use in the development of novel crop protection agents. Its role in building complex molecules with herbicidal activity is well-documented in industrial applications [1].

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